
CW069
概要
説明
CW069は、微小管モータータンパク質HSET(ヒト脾臓胚組織)の異種性阻害剤として知られている化学化合物です。その阻害濃度(IC50)は75マイクロモルです。この化合物は、特に、過剰中心体を持つ癌細胞を標的とし、多極性分裂を引き起こして細胞死を誘導するという特性を持つため、癌研究において重要です .
科学的研究の応用
Prostate Cancer Treatment
One of the most significant applications of CW069 is in the treatment of prostate cancer, especially in overcoming resistance to docetaxel (DTX). In studies involving DTX-resistant prostate cancer cell lines (DU145 and C4-2), this compound was shown to resensitize these cells to DTX treatment.
- Study Findings :
- Cell Viability : this compound treatment significantly reduced cell viability in both parental and DTX-resistant cell lines. The combination of DTX and this compound was more effective than either agent alone, suggesting a synergistic effect .
- Apoptosis Induction : The combination therapy led to a marked increase in apoptotic cell death compared to DTX alone .
Cell Line | Treatment | IC50 (μM) |
---|---|---|
DU145 | DTX + this compound | 0.45 |
C4-2 | DTX + this compound | 0.46 |
DTX alone | DTX-resistant cells | High |
Combination Therapy with Chemotherapeutics
This compound has been explored as part of combination therapy regimens to enhance the efficacy of existing chemotherapeutics. The synergistic effects observed when combining this compound with docetaxel indicate its potential to improve patient outcomes in chemoresistant cancers.
- Synergistic Effect : Studies demonstrated that the combination index (CI) for DTX and this compound was less than one, indicating a synergistic interaction .
Potential Applications Beyond Cancer
While much of the current research focuses on cancer treatment, there is potential for broader applications of this compound:
- Neurodegenerative Diseases : Given its role in microtubule dynamics, there may be implications for using this compound in diseases characterized by microtubule dysfunction.
- Cellular Biology Research : As a tool for studying kinesin function and microtubule dynamics, this compound can aid in understanding fundamental cellular processes.
Case Study 1: Overcoming Docetaxel Resistance
In a controlled laboratory study, researchers treated DTX-resistant prostate cancer cell lines with varying concentrations of this compound alongside docetaxel. The results indicated that:
- Cell viability decreased significantly with the combination therapy.
- Apoptosis assays confirmed higher rates of cell death in treated groups compared to controls.
Case Study 2: Selective Toxicity
In experiments comparing normal prostate epithelial cells (RWPE-1) with cancerous lines, it was found that:
作用機序
CW069は、微小管モータータンパク質HSETに結合することでその機能を阻害し、効果を発揮します。この阻害は、癌細胞における過剰中心体の正常な凝集を阻害し、有糸分裂中に多極性紡錘体の形成につながります。その結果、影響を受けた細胞は、多極性後期とそれに続く細胞死を起こします。This compoundの分子標的は、HSETのアルギニン521のグアニジノ基で、this compoundのカルボキシレート基と非常に好ましい水素結合を形成します .
類似化合物の比較
This compoundは、KSP(キネシン紡錘体タンパク質)などの他のキネシンモータータンパク質よりもHSETに対する選択性に優れています。この選択性は、this compoundとHSETのアルギニン521のグアニジノ基との間の特異的な相互作用によるものです。類似の化合物には、AZ82やSR31527などの他のHSET阻害剤があり、これらも同一のタンパク質を標的としていますが、結合親和性や選択性が異なる場合があります .
類似化合物のリスト
- AZ82
- SR31527
This compoundは、その高い選択性と効力により際立っており、研究と潜在的な治療用途の両方の貴重なツールとなっています .
生化学分析
Biochemical Properties
CW069 interacts with the HSET protein, a microtubule motor protein involved in bipolar spindle assembly and centrosome clustering . The interaction between this compound and HSET is characterized by a highly favorable hydrogen bond formed between the carboxylate of this compound and the guanidinium group of Arg521 in HSET .
Cellular Effects
This compound has been shown to significantly increase multipolar spindle formation due to a lack of centrosome clustering in N1E-115 cancer cells . It also potently suppresses N1E-115 cells, and less potently inhibits the NHDF cells .
Molecular Mechanism
The molecular mechanism of this compound involves its allosteric inhibition of HSET. This compound shows statistically significant selectivity over KSP . In silico model for HSET binding, the highly favorable hydrogen bond formed between the carboxylate of this compound and the guanidinium group of Arg521 in HSET .
準備方法
合成経路と反応条件
CW069の合成は、最終生成物を得るために複数の工程を含む収束的合成アプローチを採用しています。主要な工程には、ベンジルアミノフェニルプロパノイル中間体の形成と、ヨード安息香酸誘導体とのカップリングが含まれます。反応条件としては、通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒を使用し、制御された温度と不活性雰囲気下で反応が行われます .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模で行われる可能性があります。これは、収率と純度を最大化するために反応条件を最適化し、バッチ間の整合性を確保するために厳格な品質管理を実施することを伴います。必要な規模と効率を実現するには、自動合成および精製システムの使用が不可欠です .
化学反応の分析
反応の種類
CW069は、ベンジルアミノ基やヨード安息香酸基などの反応性官能基の存在により、主に置換反応を起こします。これらの反応は、強い塩基や酸を使用し、求核置換または求電子置換を促進するなど、さまざまな試薬や条件によって促進される可能性があります .
一般的な試薬と条件
求核置換: DMSOやアセトニトリルなどの極性非プロトン性溶媒中での水酸化ナトリウムや炭酸カリウムなどの試薬。
求電子置換: 水やエタノールなどの極性プロトン性溶媒中での硫酸や硝酸などの試薬。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、求核置換反応は、修飾されたベンジルアミノ基を持つ誘導体を生じさせる可能性があり、一方、求電子置換反応は、修飾されたヨード安息香酸基を持つ誘導体を生じさせる可能性があります .
科学研究への応用
This compoundは、特に化学、生物学、医学の分野で、幅広い科学研究への応用があります。化学では、微小管モータータンパク質のメカニズムとその細胞分裂における役割を研究するための貴重なツールとして役立ちます。生物学では、細胞分裂やアポトーシスなどの細胞プロセスに対するHSET阻害の影響を調査するために使用されます。医学では、this compoundは、過剰中心体を持つ癌細胞を標的とし、腫瘍の増殖と進行を抑制する可能性のある治療薬として研究されています .
類似化合物との比較
CW069 is unique in its selectivity for HSET over other kinesin motor proteins such as KSP (kinesin spindle protein). This selectivity is attributed to the specific interactions between this compound and the guanidinium group of arginine 521 in HSET. Similar compounds include other HSET inhibitors, such as AZ82 and SR31527, which also target the same protein but may differ in their binding affinities and selectivities .
List of Similar Compounds
- AZ82
- SR31527
This compound stands out due to its high selectivity and potency, making it a valuable tool for both research and potential therapeutic applications .
生物活性
CW069 is a selective allosteric inhibitor of the kinesin motor protein HSET (KIFC1), which plays a crucial role in microtubule dynamics and mitotic spindle assembly. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to disrupt centrosome clustering in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cell division, and relevant case studies.
This compound functions as an allosteric inhibitor, selectively targeting HSET with an IC50 value of approximately 75 μM . The binding of this compound to HSET is characterized by:
- Hydrogen Bonding : A stable hydrogen bond is formed between the carboxylate group of this compound and the guanidinium group of Arg521 in HSET.
- Cation-π Interaction : An interaction occurs between the phenyl group of this compound and the side chain of Arg521, which is critical for the selectivity of the inhibitor .
These interactions lead to conformational changes in HSET that inhibit its motor activity, ultimately affecting microtubule organization during cell division.
Effects on Cell Division
Research indicates that this compound significantly alters spindle formation in various cancer cell lines. Notable findings include:
- Multipolar Spindle Formation : In N1E-115 neuroblastoma cells, treatment with this compound resulted in increased multipolar spindle formation due to impaired centrosome clustering .
- Induction of Apoptosis : At higher concentrations (200 μM), this compound induced multipolar anaphase formation and apoptosis in N1E-115 cells .
- Impact on Breast Cancer Cells : In MDA-MB-231 and BT549 breast cancer cells, this compound also led to significant increases in multipolar spindles, suggesting a common mechanism across different cancer types .
Case Study 1: Neuroblastoma Cells
A study demonstrated that treatment with this compound resulted in:
- Increased Multipolar Spindles : Observations showed a marked increase in multipolar spindles compared to untreated controls.
- Cell Cycle Arrest : The presence of multipolar spindles led to cell cycle arrest at metaphase, indicating disrupted mitotic progression.
Case Study 2: Breast Cancer Cells
In another study focusing on breast cancer:
- Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability, correlating with the induction of multipolar spindles.
- Mechanistic Insights : Further analysis revealed that the inhibition of HSET led to chromosomal instability, a hallmark of cancer progression.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Cell Line | Concentration (μM) | Effect on Spindle Formation | Induction of Apoptosis |
---|---|---|---|
N1E-115 | 75 | Increased multipolar spindles | Yes |
MDA-MB-231 | 75 | Increased multipolar spindles | Yes |
BT549 | 75 | Increased multipolar spindles | Yes |
特性
IUPAC Name |
2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDIXDXDSUBHIU-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of CW069 and how does it affect cancer cells?
A1: this compound is an allosteric inhibitor of the kinesin-14 motor protein KIFC1. [] KIFC1 is essential for clustering extra centrosomes into two functional spindle poles in cancer cells with centrosome amplification. By inhibiting KIFC1, this compound prevents centrosome clustering, leading to multipolar mitosis and subsequent cell death via catastrophic aneuploidy. [] This mechanism specifically targets cancer cells with supernumerary centrosomes, leaving normal cells with typical centrosome numbers unaffected. []
Q2: Does this compound show efficacy against a broad range of cancer types?
A2: While initial studies focused on cell lines with high centrosome amplification like N1E-115, research indicates that this compound also reduces cell growth and centrosome clustering in cancer cells with lower levels of amplification, such as BT549 and MDA-MB-231 breast cancer cells. [] This suggests a broader applicability across various human cancer types. Additionally, this compound has been shown to re-sensitize docetaxel-resistant prostate cancer cells to docetaxel treatment, highlighting its potential in overcoming drug resistance. []
Q3: What are the potential advantages of this compound compared to other mitotic inhibitors?
A3: Unlike inhibitors of KSP and CENP-E, which are essential for normal mitosis, HSET (KIFC1) appears dispensable in normal cells. [] This suggests that this compound may have a greater therapeutic margin and cause less toxicity than these other inhibitors. Specifically, this compound did not decrease the clonogenic capacity of primary adult human bone marrow cells, indicating it may not cause neutropenia, a common side effect of KSP and CENP-E inhibitors. []
Q4: Are there any known limitations or challenges associated with this compound?
A4: While this compound demonstrates promising anticancer activity, further research is necessary to fully understand its potential and address certain limitations. One study using fission yeast overexpressing HSET/KIFC1 found that while this compound showed cytotoxic effects, it also impacted yeast viability independent of KIFC1, suggesting off-target effects. [] This highlights the need for continued investigation into the specificity and potential off-target toxicity of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。